molecular formula C₄₉H₆₉N₄NaO₁₈S₂ B1141111 sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate CAS No. 308127-47-1

sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate

Cat. No.: B1141111
CAS No.: 308127-47-1
M. Wt: 1089.21
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

SIDAG Dye, also known as 1,1’-bis-(4-sulfobutyl) indotricarbocyanine-5,5’-dicarboxylic acid diglucamide monosodium salt, is primarily used as a contrast agent in near-infrared imaging . Its primary targets are inflamed regions and tumors, where it enhances the contrast and sensitivity of the imaging .

Mode of Action

SIDAG Dye operates by absorbing and emitting near-infrared light, which can penetrate several centimeters into tissue . This property allows it to highlight its targets (inflamed regions and tumors) during imaging procedures . The dye is particularly effective in demarcating N-Nitrosomethylurea (NMU)-induced rat breast carcinomas .

Biochemical Pathways

Its effectiveness as a contrast agent suggests it interacts with biological tissues in a way that alters their optical properties, specifically their absorption and emission of near-infrared light .

Pharmacokinetics

SIDAG Dye is highly hydrophilic, which influences its pharmacokinetic properties . Unlike its lipophilic counterpart, indocyanine green (ICG), SIDAG Dye has a longer plasma half-life . This extended circulation time allows for more prolonged imaging of target regions . The pharmacokinetic properties of SIDAG Dye are shifted toward renal elimination due to the high hydrophilicity of the molecule .

Result of Action

The primary result of SIDAG Dye’s action is the enhanced visibility of inflamed regions and tumors in near-infrared imaging . For example, NMU-induced rat breast carcinomas are clearly demarcated both immediately and 24 hours after intravenous administration of SIDAG . In contrast, ICG shows a weak tumor contrast under the same conditions .

Action Environment

The action of SIDAG Dye can be influenced by various environmental factors. For instance, the dye’s effectiveness as a contrast agent depends on the optical properties of the tissue it’s introduced to, including the tissue’s absorption and scattering of near-infrared light . Additionally, the dye’s hydrophilic nature means its distribution and elimination may be affected by the hydration status of the body .

Biochemical Analysis

Biochemical Properties

SIDAG Dye plays a significant role in biochemical reactions, particularly in the field of imaging. It interacts with various biomolecules, including enzymes and proteins, to produce fluorescence. This property makes SIDAG Dye a valuable tool in biomedical imaging . The dye’s hydrophilic nature allows it to interact with these biomolecules in a unique way, shifting its pharmacokinetic properties towards renal elimination .

Cellular Effects

SIDAG Dye has notable effects on various types of cells and cellular processes. It influences cell function by enhancing the visibility of certain cellular structures during fluorescence imaging . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism. The dye’s properties allow it to highlight these cellular components, providing valuable information about their function and behavior.

Molecular Mechanism

The molecular mechanism of SIDAG Dye involves its interaction with biomolecules at the molecular level. It binds to these molecules, resulting in fluorescence that can be detected during imaging . This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SIDAG Dye change over time. This includes information on the dye’s stability and degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies . The dye’s fluorescence intensity course is characterized by a slow increase, differing from other dyes like ICG .

Dosage Effects in Animal Models

The effects of SIDAG Dye vary with different dosages in animal models. For instance, the acute tolerance of SIDAG Dye in mice is increased up to 60-fold compared to ICG, indicating its relative safety at higher doses .

Transport and Distribution

SIDAG Dye is transported and distributed within cells and tissues in a manner influenced by its hydrophilic nature. This could potentially involve interaction with certain transporters or binding proteins . The dye’s hydrophilicity also affects its localization or accumulation within the cell.

Preparation Methods

The synthesis of sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate involves modifying the physicochemical properties of the indotricarbocyanine dye backbone to increase hydrophilicity. This is achieved by introducing sulfobutyl and dicarboxylic acid diglucamide groups. The synthetic route typically involves multiple steps of organic synthesis, including sulfonation and carboxylation reactions .

Chemical Reactions Analysis

sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the dye’s electronic properties.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups to alter its properties.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent probe in various chemical analyses.

    Biology: Employed in fluorescence imaging to study biological processes at the cellular and molecular levels.

    Medicine: Utilized as a contrast agent in near-infrared imaging for detecting tumors, inflammation, and other medical conditions.

    Industry: Applied in the development of optical imaging technologies and diagnostic tools .

Comparison with Similar Compounds

sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate is compared with other similar compounds, such as indocyanine green. While indocyanine green is also used as a contrast agent, this compound offers several advantages:

Similar compounds include:

Properties

IUPAC Name

sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H70N4O18S2.Na/c1-48(2)32-24-30(46(64)50-26-36(56)42(60)44(62)38(58)28-54)16-18-34(32)52(20-10-12-22-72(66,67)68)40(48)14-8-6-5-7-9-15-41-49(3,4)33-25-31(17-19-35(33)53(41)21-11-13-23-73(69,70)71)47(65)51-27-37(57)43(61)45(63)39(59)29-55;/h5-9,14-19,24-25,36-39,42-45,54-63H,10-13,20-23,26-29H2,1-4H3,(H3-,50,51,64,65,66,67,68,69,70,71);/q;+1/p-1/t36-,37?,38?,39+,42+,43?,44+,45?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCDZDCGTDCFQV-SMYDWBAHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)C(=O)NCC(C(C(C(CO)O)O)O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)NCC(C(C(C(CO)O)O)O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)C(=O)NC[C@@H]([C@H]([C@@H](C(CO)O)O)O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)NCC(C(C([C@@H](CO)O)O)O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H69N4NaO18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1089.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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